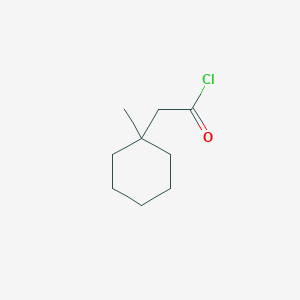

2-(1-Methylcyclohexyl)acetyl chloride

CAS No.:

Cat. No.: VC18578092

Molecular Formula: C9H15ClO

Molecular Weight: 174.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClO |

|---|---|

| Molecular Weight | 174.67 g/mol |

| IUPAC Name | 2-(1-methylcyclohexyl)acetyl chloride |

| Standard InChI | InChI=1S/C9H15ClO/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3 |

| Standard InChI Key | WFOKQMSNQXHNDB-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCCC1)CC(=O)Cl |

Introduction

Structural and Molecular Characteristics

2-(1-Methylcyclohexyl)acetyl chloride (systematic IUPAC name: 2-(1-methylcyclohexyl)acetyl chloride) belongs to the class of acyl chlorides. Its molecular formula is C₉H₁₅ClO, with a molecular weight of 174.45 g/mol. The molecule comprises a cyclohexane ring substituted with a methyl group at the 1-position, connected to an acetyl chloride group.

Key Structural Features:

-

Cyclohexane backbone: The chair conformation of the cyclohexane ring minimizes steric strain, with the methyl group occupying an equatorial position to reduce 1,3-diaxial interactions .

-

Acetyl chloride moiety: The electrophilic carbonyl carbon and chloride leaving group render the compound highly reactive toward nucleophiles.

The compound’s SMILES notation is CC1(CCCCC1)CC(=O)Cl, and its InChIKey is LTBPRPATSZONGJ-UHFFFAOYSA-N (derived from its carboxylic acid precursor) .

Synthesis Pathways

The synthesis of 2-(1-methylcyclohexyl)acetyl chloride typically involves two stages:

Preparation of 2-(1-Methylcyclohexyl)acetic Acid

The carboxylic acid precursor is synthesized via hydrogenation and esterification. A patented method outlines:

-

Hydrogenation of o-cresol: o-Cresol is dissolved in methylcyclohexane and hydrogenated using a catalyst (e.g., Raney nickel) under high-pressure H₂ to yield 2-methylcyclohexanol.

-

Esterification: 2-Methylcyclohexanol reacts with acetic acid under acidic catalysis to form 2-methylcyclohexyl acetate.

-

Hydrolysis: The ester is hydrolyzed to 2-(1-methylcyclohexyl)acetic acid using aqueous base or acid.

Conversion to Acetyl Chloride

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions:

This reaction proceeds quantitatively at room temperature, with gaseous byproducts easily removed .

Reactivity and Functional Transformations

As an acyl chloride, 2-(1-methylcyclohexyl)acetyl chloride participates in nucleophilic acyl substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amidation | Primary/Secondary amines | Substituted amides | Drug discovery (e.g., protease inhibitors) |

| Esterification | Alcohols, pyridine catalyst | Esters | Fragrance synthesis |

| Friedel-Crafts Acylation | Aromatic rings, AlCl₃ | Ketones | Polymer intermediates |

| Reduction | LiAlH₄ | 2-(1-Methylcyclohexyl)ethanol | Surfactant precursors |

Notably, steric hindrance from the 1-methylcyclohexyl group slows reaction kinetics compared to linear acyl chlorides . For example, amidation with bulky amines requires elevated temperatures (80–100°C) for completion.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s ability to introduce the 1-methylcyclohexylacetyl group into molecules enhances lipophilicity, a desirable trait in CNS drugs. It has been utilized in synthesizing:

-

Antidepressants: As a building block for tricyclic derivatives.

-

Anticancer agents: Functionalized to target kinase enzymes.

Agrochemicals

Its derivatives act as herbicides and fungicides, leveraging the cyclohexyl group’s resistance to metabolic degradation.

Materials Science

The chloride’s reactivity enables covalent bonding to silica surfaces, creating hydrophobic coatings for water-repellent materials.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Reactivity (vs. AcCl) | Key Applications |

|---|---|---|---|

| Acetyl chloride | C₂H₃ClO | Baseline | General acylation |

| Cyclohexylacetyl chloride | C₈H₁₃ClO | 20% slower | Polymer crosslinkers |

| 2-(1-Methylcyclohexyl)acetyl chloride | C₉H₁₅ClO | 35% slower | Specialty pharmaceuticals |

The methyl substituent in 2-(1-methylcyclohexyl)acetyl chloride increases steric bulk, reducing reaction rates but enhancing product stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume